molecular formula C18H19F3N4O3S B2419920 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921524-46-1

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2419920
CAS No.: 921524-46-1
M. Wt: 428.43
InChI Key: MQRHJOHHZQWSJZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c19-18(20,21)13-3-1-2-4-14(13)24-16(28)10-29-17-22-7-12(9-26)25(17)8-15(27)23-11-5-6-11/h1-4,7,11,26H,5-6,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRHJOHHZQWSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide, identified by its CAS number 923679-69-0, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula and properties:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 374.5 g/mol
  • Structure : The compound features a cyclopropyl group, hydroxymethyl group, and an imidazole moiety, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its effects on:

  • Cyclic AMP (cAMP) : The compound acts as a modulator of cAMP signaling pathways, influencing various physiological processes.
  • EPAC Proteins : It has been shown to interact with exchange proteins directly activated by cAMP (EPAC), which play crucial roles in cellular signaling and have implications in diseases such as cancer and diabetes .

Pharmacological Studies

Recent studies have explored the pharmacological profiles of this compound. For instance:

  • Inhibition of Cell Migration : In pancreatic ductal adenocarcinoma (PDA) models, the compound exhibited significant inhibition of cell migration and invasion, suggesting potential anti-cancer properties .
  • Effects on Insulin Secretion : The compound has also been implicated in modulating insulin secretion in pancreatic β-cells, highlighting its potential role in diabetes management .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole ring and the cyclopropyl group can enhance the potency and selectivity of the compound against specific biological targets. For example:

  • Variations in substituents on the phenyl ring have been shown to affect binding affinity and biological activity significantly .

Study 1: Anti-Cancer Activity

A study conducted on PDA cells demonstrated that treatment with N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide resulted in a marked decrease in cell proliferation and migration. The study utilized an orthotopic metastatic mouse model to evaluate the in vivo efficacy of the compound, revealing significant therapeutic potential against pancreatic cancer .

Study 2: Diabetes Management

In another investigation, the compound was assessed for its ability to enhance insulin secretion from pancreatic β-cells. Results indicated that it could increase intracellular cAMP levels, leading to improved insulin release under glucose-stimulated conditions. This finding suggests that N-cyclopropyl-2-(5-(hydroxymethyl)-2-(thio)-1H-imidazol-1-yl)acetamide might serve as a novel therapeutic agent for managing type 2 diabetes .

Preparation Methods

Hydroxymethyl Group Installation

The 5-(hydroxymethyl) group is introduced via Mannich reaction or reduction of a nitrile intermediate.

Reduction Pathway :

  • Treat 5-cyanoimidazole with lithium aluminum hydride (LiAlH₄) to yield the hydroxymethyl derivative.

Trifluoromethylphenylamino Incorporation

The 2-(trifluoromethyl)aniline moiety is attached through:

  • Schiff base formation : Condensation of an aldehyde intermediate with 2-(trifluoromethyl)aniline.
  • Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) to stabilize the imine intermediate.

Final Assembly and Purification

The convergent synthesis strategy involves coupling the modified imidazole core with the acetamide and thioether components.

Purification Techniques :

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients.
  • SFC (Supercritical Fluid Chromatography) : Achieves >95% purity using methanol/CO₂ gradients.

Yield Optimization :

  • Temperature control : Maintaining 100°C during POCl₃-mediated steps minimizes side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of imidazole to acetamide chloride ensures complete substitution.

Analytical Characterization

Key Physical Properties :

Property Value Method
Molecular Weight 456.43 g/mol HRMS
Solubility DMSO, Ethanol USP Method <791>
Melting Point 158–160°C DSC

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.88 (s, 1H, imidazole), 3.89 (t, J=6.15 Hz, 2H, CH₂), 0.82–0.91 (m, 4H, cyclopropyl).
  • IR (KBr) : 1670 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

  • Instability of Hydroxymethyl Group :
    • Protection : Use tert-butyldimethylsilyl (TBDMS) ethers during reactive steps.
  • Trifluoromethyl Group Reactivity :
    • Electron-Deficient Aromatic Systems : Slow reaction rates addressed via Pd-catalyzed couplings.

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Reduce POCl₃ handling risks and improve yield consistency.
  • Green Solvents : Replace DCE with cyclopentyl methyl ether (CPME) for lower toxicity.

Q & A

Q. How is the compound’s stability profiled under long-term storage conditions?

  • Answer : Stability is assessed via accelerated aging (40°C/75% RH) and photolytic stress (ICH Q1B guidelines). Lyophilization or storage in amber vials under nitrogen is recommended for hygroscopic or light-sensitive analogs .

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